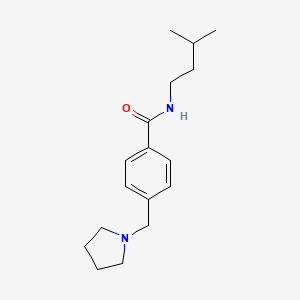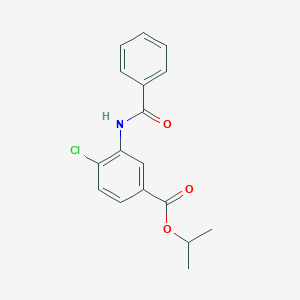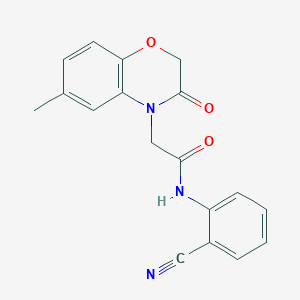
N-(3-methylbutyl)-4-(1-pyrrolidinylmethyl)benzamide
描述
N-(3-methylbutyl)-4-(1-pyrrolidinylmethyl)benzamide, commonly known as MPBD or N-methyl-α-ethyltryptamine (META), is a chemical compound that belongs to the tryptamine family. It is a psychoactive substance that has been used in scientific research to study its effects on the central nervous system.
作用机制
The mechanism of action of MPBD is not fully understood. However, it is believed to act as a partial agonist at the serotonin 5-HT2A receptor, which leads to the activation of downstream signaling pathways. This activation results in the release of neurotransmitters such as dopamine, norepinephrine, and serotonin, which are responsible for the psychoactive effects of MPBD.
Biochemical and Physiological Effects:
MPBD has been found to have a range of biochemical and physiological effects. Studies have shown that it can induce hallucinations, altered perception of time and space, and changes in mood and thought patterns. It has also been found to increase heart rate and blood pressure, as well as cause pupil dilation and sweating.
实验室实验的优点和局限性
MPBD has several advantages for use in lab experiments. It is relatively easy to synthesize and can be obtained in pure form through recrystallization. It also has a high affinity for the serotonin 5-HT2A receptor, which makes it useful for studying the mechanisms of action of other psychoactive substances. However, MPBD has several limitations as well. It is a controlled substance and can only be used in lab experiments with appropriate permits and licenses. It also has psychoactive effects, which can make it difficult to control for confounding variables in lab experiments.
未来方向
There are several future directions for research on MPBD. One area of research could be to study the effects of MPBD on different serotonin receptor subtypes. Another area of research could be to investigate the potential therapeutic uses of MPBD, such as in the treatment of depression or anxiety disorders. Additionally, future research could focus on developing new synthetic routes for MPBD that are more efficient and cost-effective. Overall, MPBD has the potential to be a valuable tool for studying the central nervous system and could lead to new insights into the mechanisms of action of psychoactive substances.
科学研究应用
MPBD has been used in scientific research to study its effects on the central nervous system. It has been found to have a similar structure to other psychoactive substances such as N,N-dimethyltryptamine (DMT) and 5-MeO-DMT. Studies have shown that MPBD has a high affinity for the serotonin 5-HT2A receptor, which is responsible for the hallucinogenic effects of many psychoactive substances.
属性
IUPAC Name |
N-(3-methylbutyl)-4-(pyrrolidin-1-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O/c1-14(2)9-10-18-17(20)16-7-5-15(6-8-16)13-19-11-3-4-12-19/h5-8,14H,3-4,9-13H2,1-2H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRCNPIQUNGJELY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNC(=O)C1=CC=C(C=C1)CN2CCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-{[2-(2-methoxyphenoxy)butanoyl]amino}-N-(3-pyridinylmethyl)benzamide](/img/structure/B4439609.png)
![3-amino-N-(4-phenyl-1,3-thiazol-2-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4439616.png)

![N,4-dimethyl-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4439625.png)
![2-{[4-(tert-butylamino)-6-(dimethylamino)-1,3,5-triazin-2-yl]thio}acetamide](/img/structure/B4439632.png)
![N-cyclohexyl-4-methyl-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4439642.png)
![2-{[4-allyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-[4-(difluoromethoxy)phenyl]acetamide](/img/structure/B4439647.png)
![2-{2-[4-(4-morpholinyl)phenyl]vinyl}-4-quinolinecarboxylic acid](/img/structure/B4439655.png)
![1-benzyl-N,7-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B4439661.png)
![N-(5-chloro-2-methoxyphenyl)-2-{[1-(2-methylphenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B4439664.png)


![4-[(4-fluorobenzyl)(methylsulfonyl)amino]-N-methylbenzamide](/img/structure/B4439683.png)
![2-({[1-(3,4-dichlorophenyl)-1H-tetrazol-5-yl]methyl}thio)pyridine](/img/structure/B4439684.png)